4-Amino-3'-methyl-[1,1'-biphenyl]-3-carbonitrile
Description
4-Amino-3’-methyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound features an amino group at the 4-position, a methyl group at the 3’-position, and a carbonitrile group at the 3-position
Properties
IUPAC Name |
2-amino-5-(3-methylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-3-2-4-11(7-10)12-5-6-14(16)13(8-12)9-15/h2-8H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZYOEKEENAVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3’-methyl-[1,1’-biphenyl]-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a base to couple a boronic acid derivative with an aryl halide. For this compound, the starting materials could include 4-bromo-3’-methylbiphenyl and 3-cyanophenylboronic acid. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of biphenyl derivatives often involves large-scale reactions using similar cross-coupling techniques. The choice of catalyst, base, and solvent can be optimized for cost and efficiency. Additionally, continuous flow reactors may be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3’-methyl-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the carbonitrile group.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
4-Amino-3’-methyl-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-Amino-3’-methyl-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the biphenyl structure provides hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3’-methylbiphenyl: Lacks the carbonitrile group, which affects its reactivity and applications.
3-Amino-4’-methyl-[1,1’-biphenyl]-3-carbonitrile: Positional isomer with different chemical properties.
4-Amino-[1,1’-biphenyl]-3-carbonitrile: Lacks the methyl group, influencing its steric and electronic properties.
Uniqueness
4-Amino-3’-methyl-[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of its functional groups, which provide a balance of electronic and steric effects. This makes it a versatile compound for various chemical reactions and applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
